2-ethyl-4-methoxybenzoic acid
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Overview
Description
2-Ethyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, featuring an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is structurally similar to p-anisic acid (4-methoxybenzoic acid) , which has been found to have antiseptic properties . Therefore, it is possible that 2-ethyl-4-methoxybenzoic acid may also interact with microbial cells, potentially disrupting their growth and proliferation.
Biochemical Pathways
For instance, p-anisic acid has been found to be involved in the oxidation and reduction of cytochrome c . It is possible that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It is known that the compound is insoluble in water but highly soluble in alcohols, and soluble in ether and ethyl acetate . This suggests that it may be well-absorbed in the gastrointestinal tract if administered orally, and it may distribute well in the body due to its lipophilicity. The metabolism and excretion of the compound would likely depend on the specific enzymes present in the body that can metabolize it.
Result of Action
Based on its structural similarity to p-anisic acid, it may have antiseptic properties . This could result in the inhibition of microbial growth and proliferation, potentially making it useful in the treatment of infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-methoxyphthalic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxyphthalic acid.
Reduction: 2-Ethyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, polymers, and resins.
Comparison with Similar Compounds
4-Methoxybenzoic acid (p-Anisic acid): Similar structure but lacks the ethyl group.
2-Ethylbenzoic acid: Similar structure but lacks the methoxy group.
4-Ethylbenzoic acid: Similar structure but lacks the methoxy group at the fourth position.
Uniqueness: 2-Ethyl-4-methoxybenzoic acid is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
103264-62-6 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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